4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride
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Overview
Description
4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride is a chemical compound with a complex structure that includes a cyclohexane ring, a morpholine moiety, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine typically involves multiple steps:
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Formation of the Cyclohexane Ring: : The initial step often involves the preparation of a cyclohexane derivative. This can be achieved through hydrogenation of benzene or other aromatic compounds under high pressure and temperature conditions using a catalyst such as palladium on carbon.
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Introduction of the Methyl Group: : The methyl group can be introduced via alkylation reactions. For instance, methyl iodide can be used in the presence of a strong base like sodium hydride to attach the methyl group to the cyclohexane ring.
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Attachment of the Morpholine Moiety: : The morpholine ring is typically introduced through a nucleophilic substitution reaction. This involves reacting the cyclohexane derivative with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate.
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Formation of the Amine Group: : The final step involves the introduction of the amine group. This can be achieved through reductive amination, where the intermediate product is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can convert the compound into its corresponding amine derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring. Halogenated reagents like chloroformates can be used to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium cyanoborohydride, palladium on carbon.
Bases: Sodium hydride, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, 4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding, while the amine group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-morpholin-4-ylethanamine: Similar in structure but lacks the cyclohexane ring.
3-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine: Similar but with a different substitution pattern on the cyclohexane ring.
Uniqueness
4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine is unique due to its specific combination of a cyclohexane ring, a morpholine moiety, and an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O.2ClH/c1-12-2-4-13(5-3-12)14-6-7-15-8-10-16-11-9-15;;/h12-14H,2-11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKSDEDPSDCSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCCN2CCOCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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